N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide
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Overview
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is a compound that features a pyrrolidine ring, a pyrimidine ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with pyrrolidine in the presence of trifluoroacetic acid to form the pyrrolidinylpyrimidine intermediate . This intermediate is then coupled with isonicotinic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.
Scientific Research Applications
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the kinase, preventing substrate phosphorylation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidinylpyrimidine core but lacks the isonicotinamide moiety.
N-(pyridin-2-yl)amides: Similar in structure but with different substituents on the pyridine ring.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with different substituents, used as a CDK inhibitor.
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is unique due to its combination of the pyrrolidine, pyrimidine, and isonicotinamide moieties, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit CDKs and modulate cell cycle progression makes it a valuable compound in cancer research.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(12-3-6-16-7-4-12)18-11-13-17-8-5-14(19-13)20-9-1-2-10-20/h3-8H,1-2,9-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYOIVWAZRWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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